Ethyl 4-hydroxy-6-(4-methoxyphenyl)-2-sulfanylidene-4-(trifluoromethyl)-1,3-diazinane-5-carboxylate
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Overview
Description
Ethyl 4-hydroxy-6-(4-methoxyphenyl)-2-sulfanylidene-4-(trifluoromethyl)-1,3-diazinane-5-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a diazinane ring, a trifluoromethyl group, and a sulfanylidene group
Preparation Methods
The synthesis of Ethyl 4-hydroxy-6-(4-methoxyphenyl)-2-sulfanylidene-4-(trifluoromethyl)-1,3-diazinane-5-carboxylate involves several steps. One common synthetic route includes the reaction of ethyl 2-cyanoacetate with 4-methoxy acetimidoyl chloride in the presence of sodium hydride in acetonitrile . This reaction leads to the formation of ethyl 2-cyano-4,4,4-trifluoro-3-(4-methoxyphenyl)amino)but-2-enoate, which undergoes intramolecular cyclization to yield the desired compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl 4-hydroxy-6-(4-methoxyphenyl)-2-sulfanylidene-4-(trifluoromethyl)-1,3-diazinane-5-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield thiols or thioethers.
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential neuroprotective and anti-inflammatory properties . In medicine, it is being investigated for its potential use as a therapeutic agent for neurodegenerative diseases and inflammatory conditions . Additionally, its unique structure makes it a valuable compound for studying structure-activity relationships and developing new pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 4-hydroxy-6-(4-methoxyphenyl)-2-sulfanylidene-4-(trifluoromethyl)-1,3-diazinane-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, which plays a crucial role in the regulation of immune responses and inflammation . By inhibiting this pathway, the compound can reduce the production of pro-inflammatory cytokines and other inflammatory mediators, thereby exerting its anti-inflammatory effects.
Comparison with Similar Compounds
Ethyl 4-hydroxy-6-(4-methoxyphenyl)-2-sulfanylidene-4-(trifluoromethyl)-1,3-diazinane-5-carboxylate can be compared with other similar compounds, such as ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate and ethyl 4-(3-bromophenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate . These compounds share some structural similarities but differ in their functional groups and overall structure. The presence of the trifluoromethyl group and the sulfanylidene group in this compound makes it unique and contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C15H17F3N2O4S |
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Molecular Weight |
378.4 g/mol |
IUPAC Name |
ethyl 4-hydroxy-6-(4-methoxyphenyl)-2-sulfanylidene-4-(trifluoromethyl)-1,3-diazinane-5-carboxylate |
InChI |
InChI=1S/C15H17F3N2O4S/c1-3-24-12(21)10-11(8-4-6-9(23-2)7-5-8)19-13(25)20-14(10,22)15(16,17)18/h4-7,10-11,22H,3H2,1-2H3,(H2,19,20,25) |
InChI Key |
KKUWJBBNWBUYSH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(NC(=S)NC1(C(F)(F)F)O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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